molecular formula C13H15N3O2 B4511709 N-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B4511709
M. Wt: 245.28 g/mol
InChI Key: ASVWTWHZXJYKGR-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms . They are known for their wide range of applications and are often used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the reaction of amidoximes with carboxylic acids and their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . The reaction usually takes place in a MOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on their specific structures and substituents . For example, they can exist as white or yellow solids with varying melting points .

Scientific Research Applications

Drug Discovery and Development

The 1,2,4-oxadiazole moiety, present in N-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, is a well-known pharmacophore in drug discovery. It’s frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . For instance:

Cancer Therapy

Some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . This suggests that N-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be explored for its potential efficacy in inhibiting enzymes that are overexpressed in certain cancer types.

Age-Related Diseases

Compounds with the 1,2,4-oxadiazole ring have been investigated as agents for treating age-related diseases . The compound’s ability to modulate biological pathways associated with aging could be a significant area of research.

Antimicrobial Activity

The 1,2,4-oxadiazole derivatives are also known for their antimicrobial properties . Research into the antimicrobial efficacy of N-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could lead to the development of new antibiotics or antiseptics.

Development of Energetic Materials

These heterocycles have been utilized in the development of energetic materials . The structural properties of N-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be optimized for applications in propellants or explosives.

Organic Synthesis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This characteristic makes N-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide a valuable compound for synthetic chemists looking to create novel organic molecules.

Mechanism of Action

While the specific mechanism of action for “N-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide” is not available, 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high-energy molecules .

properties

IUPAC Name

N-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-14-11(17)8-5-9-12-15-13(16-18-12)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVWTWHZXJYKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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